molecular formula C15H11ClN2O2S B5640236 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole

2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole

Cat. No. B5640236
M. Wt: 318.8 g/mol
InChI Key: LHOOGFSHPOQYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. The compound has also been shown to have neuroprotective effects and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the compound's mechanism of action and to design experiments that specifically target its effects.

Synthesis Methods

The synthesis of 2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-mercaptobenzimidazole in the presence of a base. The reaction yields the desired compound, which can be purified using standard methods.

Scientific Research Applications

2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of diabetes and neurodegenerative diseases.

properties

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-6-14-13(19-8-20-14)5-9(10)7-21-15-17-11-3-1-2-4-12(11)18-15/h1-6H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOOGFSHPOQYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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